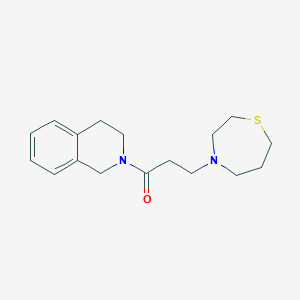![molecular formula C19H24N2O3 B6623177 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid, also known as MPICA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPICA is a piperidine-based compound that belongs to the class of indole derivatives. It is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The exact mechanism of action of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways in the body. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which suggests its potential as an anti-inflammatory agent. Additionally, 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been reported to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in the body, which suggests its potential as an antioxidant agent. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has also been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which suggests its potential as an anti-inflammatory agent. Additionally, 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid in lab experiments is its potential pharmacological properties. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, which makes it a potential candidate for the development of novel therapeutics. Additionally, the synthesis of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid is relatively straightforward and can be achieved with a good yield. However, one of the limitations of using 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid in lab experiments is its potential toxicity. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid. One potential direction is to further investigate its mechanism of action. The exact signaling pathways that are modulated by 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid are not fully understood, and further research in this area may provide insights into its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and toxicity of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid, particularly in vivo. Finally, the potential use of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid as a drug delivery agent should be explored, as it has been reported to exhibit good solubility in water and organic solvents.
合成法
The synthesis of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid involves the reaction of 2-methylpropylamine with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid. This method has been reported to yield a high purity product with a good yield.
科学的研究の応用
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
1-[1-(2-methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)11-21-12-16(15-5-3-4-6-17(15)21)18(22)20-9-7-14(8-10-20)19(23)24/h3-6,12-14H,7-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHYPGBNRGCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623100.png)

![5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6623118.png)


![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)

![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)
![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![Ethyl 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6623195.png)